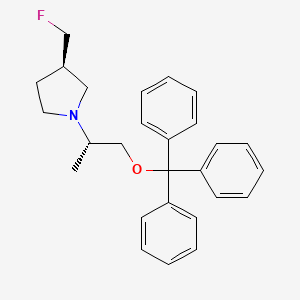

(R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine

Description

®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a pyrrolidine ring substituted with a fluoromethyl group and a trityloxy-protected secondary alcohol. The stereochemistry of the molecule is defined by the ® and (S) configurations at the respective chiral centers.

Properties

IUPAC Name |

(3R)-3-(fluoromethyl)-1-[(2S)-1-trityloxypropan-2-yl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FNO/c1-22(29-18-17-23(19-28)20-29)21-30-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16,22-23H,17-21H2,1H3/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPRJWSDBYEXAB-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4CCC(C4)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4CC[C@H](C4)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common approach includes:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and suitable electrophiles.

Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection of the Hydroxyl Group: The secondary alcohol is protected using trityl chloride in the presence of a base like pyridine to form the trityloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The trityloxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The fluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of methyl-substituted pyrrolidine.

Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical intermediate . Its structure allows for modifications that can lead to the development of new drugs, particularly in the area of central nervous system (CNS) disorders . The fluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, which can improve their bioavailability and efficacy .

Chiral Synthesis

As a chiral compound, (R)-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine serves as an important building block in asymmetric synthesis. The use of this compound can facilitate the creation of other chiral drugs through enantioselective reactions, which are crucial in developing effective pharmaceuticals with reduced side effects .

Estrogen Receptor Modulation

Research indicates that compounds with similar structures may act as estrogen receptor modulators . This suggests that this compound could be investigated for its potential role in treating hormone-related conditions such as breast cancer or osteoporosis by selectively modulating estrogen receptor activity .

Neuropharmacology

The compound's structural attributes make it a candidate for studies in neuropharmacology, particularly in developing agents that target neurological pathways involved in conditions like anxiety or depression. The incorporation of a fluoromethyl group may enhance interactions with neurotransmitter systems, potentially leading to novel therapeutic agents .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound demonstrated its utility in creating complex molecules with improved pharmacological profiles. The derivatives were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity and potential for further biological testing .

Case Study 2: Estrogen Receptor Activity

In vitro studies have shown that compounds derived from this compound exhibit selective estrogen receptor modulation. These findings suggest that further exploration could lead to new treatments for estrogen-sensitive diseases .

Mechanism of Action

The mechanism of action of ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding interactions. The fluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions.

Comparison with Similar Compounds

Similar Compounds

®-3-(methyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine: Similar structure but lacks the fluorine atom.

®-3-(chloromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine: Similar structure with a chlorine atom instead of fluorine.

®-3-(hydroxymethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine: Similar structure with a hydroxyl group instead of fluorine.

Uniqueness

The presence of the fluoromethyl group in ®-3-(fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine imparts unique properties such as increased metabolic stability and enhanced binding interactions. Fluorine’s high electronegativity and small size make it a valuable substituent in drug design and other applications.

Biological Activity

(R)-3-(Fluoromethyl)-1-((S)-1-(trityloxy)propan-2-yl)pyrrolidine is a chiral compound notable for its potential applications in medicinal chemistry and drug design. The compound features a pyrrolidine ring with a fluoromethyl substituent and a trityloxy-protected secondary alcohol, contributing to its unique biological activity. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-(fluoromethyl)-1-[(2S)-1-trityloxypropan-2-yl]pyrrolidine |

| Molecular Formula | C27H30FNO |

| Molecular Weight | 403.541 g/mol |

| CAS Number | 1443983-95-6 |

| Purity | 95% |

The presence of the fluoromethyl group enhances metabolic stability and binding interactions, making it a valuable scaffold in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoromethyl moiety increases the compound's lipophilicity, thereby enhancing its binding affinity to biological targets. This interaction can lead to effective inhibition or activation of various biological pathways, depending on the target.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolidine structure can significantly influence biological activity. For instance:

- Fluorination: The introduction of fluorine enhances metabolic stability and can improve selectivity towards specific enzymes or receptors.

- Trityloxy Group: Protects the hydroxyl group and can influence solubility and reactivity in biological systems.

A comparative analysis with similar compounds shows that variations in substituents can yield different pharmacological profiles, highlighting the importance of careful structural design in drug development .

1. Enzyme Inhibition Studies

In studies involving enzyme inhibition, this compound has shown promising results against various targets. For example, its structural similarity to natural substrates allows it to effectively inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as cancer and neurodegenerative diseases.

2. Receptor Binding Affinity

Research has demonstrated that this compound exhibits significant binding affinity towards specific receptors. Its ability to modulate receptor activity suggests potential applications in treating disorders related to neurotransmission and signal transduction pathways. Studies have shown that compounds with similar structures can selectively activate or inhibit receptor subtypes, providing insights into their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.